molecular formula C16H17BrOS B8553911 1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide CAS No. 360554-36-5

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide

Cat. No.: B8553911
CAS No.: 360554-36-5
M. Wt: 337.3 g/mol
InChI Key: QRUCYQSINFPEBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide is a useful research compound. Its molecular formula is C16H17BrOS and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

360554-36-5

Molecular Formula

C16H17BrOS

Molecular Weight

337.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(thiolan-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C16H17OS.BrH/c17-16(12-18-9-3-4-10-18)15-8-7-13-5-1-2-6-14(13)11-15;/h1-2,5-8,11H,3-4,9-10,12H2;1H/q+1;/p-1

InChI Key

QRUCYQSINFPEBV-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC3=CC=CC=C3C=C2.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-2′-acetonaphthone (18.68 g, 75 mmol) in 100 mL of acetone and 4.1 mL of water at 0° C. was added tetrahydrothiophene (13.23 g, 150 mmol) dropwise. The resulting mixture was stirred at 0° C. for 1 hour before solid precipitated and was then stirred at room temperature for 1 hour. The resulting crude product was filtered through glass frit as solid and was washed by 100 mL of cold acetone. The crude product was recrystallized by 150 mL of ethanol to afford 19.0 g pure product at a yield of 75%. 1HNMR, d6-DMSO: 8.82 (s, 1H), 8.17-7.98 (m, 4H), 7.78-7.65 (m, 2H), 5.63 (s, 2H), 3.64 (m, 4H), 2.40-2.29 (brm, 2h), 2.28-2.17 (brm, 2H).
Quantity
18.68 g
Type
reactant
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.